N1-(3-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N’-(3-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable entity in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting from the preparation of the triazole and thiadiazine rings. The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acids, while the thiadiazine ring is formed through reactions involving thiosemicarbazides and carbon disulfide . The final step involves the coupling of the triazole-thiadiazine moiety with the chlorophenyl and fluorophenyl groups under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, the use of green chemistry principles, such as minimizing solvent use and energy consumption, can be applied to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N’-(3-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer double bonds or functional groups .
Scientific Research Applications
N’-(3-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other complex organic compounds.
Mechanism of Action
The mechanism of action of N’-(3-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and leading to various biological effects. For example, its inhibition of carbonic anhydrase can result in reduced production of bicarbonate ions, affecting physiological processes such as respiration and acid-base balance . Additionally, its interaction with cholinesterase can lead to increased levels of acetylcholine, influencing neurotransmission and muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Studied for their enzyme inhibitory activities and potential as therapeutic agents.
Uniqueness
N’-(3-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific structural features, such as the presence of both chlorophenyl and fluorophenyl groups, which can enhance its pharmacological properties and selectivity for certain molecular targets . This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H15ClFN5O2S |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
InChI |
InChI=1S/C20H15ClFN5O2S/c21-13-4-2-6-15(10-13)24-19(29)18(28)23-8-7-16-11-30-20-25-17(26-27(16)20)12-3-1-5-14(22)9-12/h1-6,9-11H,7-8H2,(H,23,28)(H,24,29) |
InChI Key |
OKNSVOQIZMFSHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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